molecular formula C35H24N4Na2O10S3 B1203180 Acid Red 85 CAS No. 3567-65-5

Acid Red 85

Cat. No.: B1203180
CAS No.: 3567-65-5
M. Wt: 802.8 g/mol
InChI Key: SVSHEAJPDAGGCC-UHFFFAOYSA-L
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Description

Acid Red 85, also known as C.I. This compound, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant red color and is primarily used for dyeing textiles, leather, and paper. The compound is known for its excellent solubility in water and its ability to produce bright, vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 85 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the formation of a diazonium salt from an aromatic amine, such as aniline, through the reaction with nitrous acid. This diazonium salt is then coupled with a coupling component, such as a naphthol derivative, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, filtration, washing, and drying. The final product is then standardized to meet specific quality requirements.

Chemical Reactions Analysis

Types of Reactions: Acid Red 85 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its corresponding amines, which can further participate in various chemical reactions.

    Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation Products: Various oxidation products, including quinones and other aromatic compounds.

    Reduction Products: Corresponding aromatic amines.

    Substitution Products: A wide range of substituted aromatic compounds.

Scientific Research Applications

Acid Red 85 has numerous applications in scientific research, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile, leather, and paper industries for dyeing and printing applications.

Mechanism of Action

Acid Red 85 can be compared with other similar azo dyes, such as Acid Red 88 and Acid Red 73. While these dyes share similar chemical structures and properties, this compound is unique in its specific applications and performance characteristics. For example, this compound is known for its excellent solubility and bright color, making it particularly suitable for certain industrial applications.

Comparison with Similar Compounds

  • Acid Red 88
  • Acid Red 73
  • Acid Orange 52

Each of these compounds has its own unique properties and applications, but Acid Red 85 stands out for its specific performance in various industrial and research settings.

Properties

IUPAC Name

disodium;7-hydroxy-8-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N4O10S3.2Na/c1-22-2-17-30(18-3-22)52(47,48)49-29-15-13-28(14-16-29)37-36-26-9-4-23(5-10-26)24-6-11-27(12-7-24)38-39-35-32(40)19-8-25-20-31(50(41,42)43)21-33(34(25)35)51(44,45)46;;/h2-21,40H,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHEAJPDAGGCC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N4Na2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036801
Record name C.I. Acid Red 88, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-65-5
Record name C.I. Acid Red 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 88, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-hydroxy-8-[[4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 85
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37R1R4C74K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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